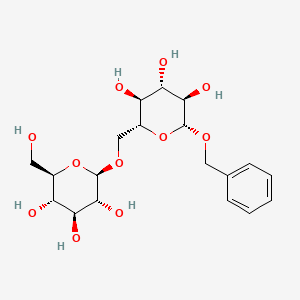
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-2,3-dione, 3-phenylhydrazone typically involves the reaction of piperidine-2,3-dione with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of piperidine-2,3-dione, 3-phenylhydrazone may involve continuous flow reactions and the use of catalysts to enhance the efficiency and yield of the product. The use of microwave irradiation and other advanced techniques can also be employed to optimize the reaction conditions and reduce the production time .
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogens, acids, or bases as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of piperidine-2,3-dione, 3-phenylhydrazone involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-2,6-dione: Another piperidine derivative with similar structural features.
Piperine: A naturally occurring piperidine alkaloid with various biological activities.
Evodiamine: A piperidine alkaloid with anticancer properties.
Matrine: A piperidine alkaloid with antimicrobial and anticancer activities
Uniqueness
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one is unique due to its specific chemical structure and the presence of the phenylhydrazone group. This structural feature may confer distinct biological activities and pharmacological properties compared to other piperidine derivatives .
Propriétés
Numéro CAS |
57073-81-1 |
|---|---|
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(3Z)-3-(phenylhydrazinylidene)piperidin-2-one |
InChI |
InChI=1S/C11H13N3O/c15-11-10(7-4-8-12-11)14-13-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,12,15)/b14-10- |
Clé InChI |
YQCAVNMBDOXHCX-UVTDQMKNSA-N |
SMILES |
C1CC(=NNC2=CC=CC=C2)C(=O)NC1 |
SMILES isomérique |
C1C/C(=N/NC2=CC=CC=C2)/C(=O)NC1 |
SMILES canonique |
C1CC(=NNC2=CC=CC=C2)C(=O)NC1 |
| 57073-81-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657458.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B1657460.png)
![N-[(2Z,4E)-4-methyl-1-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B1657461.png)


![ethyl 2-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657468.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B1657472.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657474.png)
![5-amino-3-[(Z)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B1657475.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1657476.png)

![ethyl 2-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657479.png)
![ethyl (2Z)-2-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657480.png)

